molecular formula C18H18N4O3 B7690913 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline

4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline

Cat. No.: B7690913
M. Wt: 338.4 g/mol
InChI Key: QCZSCURDXZZBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a 2-methylphenyl group, a nitro group, and a propylaniline moiety, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline typically involves the formation of the oxadiazole ring followed by the introduction of the nitro and propylaniline groups. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Cycloaddition: The oxadiazole ring can participate in cycloaddition reactions with various dienophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

    Cycloaddition: Dienophiles such as maleic anhydride, solvents like dichloromethane.

Major Products

    Reduction: 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-amino-N-propylaniline.

    Nitration: this compound with additional nitro groups on the aromatic ring.

    Cycloaddition: Various cycloadducts depending on the dienophile used.

Scientific Research Applications

4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline is largely dependent on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The oxadiazole ring can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing its activity .

Comparison with Similar Compounds

Similar Compounds

    4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid: Similar structure but with a butanoic acid group instead of a nitro and propylaniline group.

    3-aryl-1,2,4-oxadiazoles: Compounds with similar oxadiazole rings but different substituents on the aromatic ring.

Uniqueness

4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline is unique due to the combination of the nitro group, the 2-methylphenyl group, and the propylaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-3-10-19-15-9-8-13(11-16(15)22(23)24)18-20-17(21-25-18)14-7-5-4-6-12(14)2/h4-9,11,19H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZSCURDXZZBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.